N,N,O-Tris(trimethylsilyl)hydroxylamine
CAS No.: 21023-20-1
Cat. No.: VC3688781
Molecular Formula: C9H27NOSi3
Molecular Weight: 249.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21023-20-1 |
---|---|
Molecular Formula | C9H27NOSi3 |
Molecular Weight | 249.57 g/mol |
IUPAC Name | [dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane |
Standard InChI | InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3 |
Standard InChI Key | WEFDIXZMPUWSQQ-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES | C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C |
Introduction
Chemical Properties and Structure
Molecular Characteristics
N,N,O-Tris(trimethylsilyl)hydroxylamine is characterized by the following fundamental properties:
Property | Value |
---|---|
CAS Number | 21023-20-1 |
Molecular Formula | C9H27NOSi3 |
Molecular Weight | 249.57 g/mol |
IUPAC Name | [dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane |
Physical State | Not explicitly specified in sources |
The compound features a hydroxylamine backbone where both nitrogen hydrogen atoms and the hydroxyl hydrogen are replaced with trimethylsilyl (-Si(CH3)3) groups . This structural arrangement confers unique chemical properties and reactivity patterns distinct from unmodified hydroxylamine.
Structural Analysis
The molecular structure of N,N,O-Tris(trimethylsilyl)hydroxylamine consists of a central nitrogen-oxygen bond, with two trimethylsilyl groups attached to the nitrogen atom and one trimethylsilyl group attached to the oxygen atom. This arrangement creates a sterically hindered environment around the nitrogen-oxygen core, influencing its reactivity patterns .
Spectroscopic Properties
N,N,O-Tris(trimethylsilyl)hydroxylamine has been characterized through various spectroscopic techniques. Gas chromatography data indicates that the compound has:
Column Type | Active Phase | Retention Index | Reference Conditions |
---|---|---|---|
Packed | OV-1 | 1111 | N2, Supelcoport, 4K/min; Column length: 2m; T start: 80°C; T end: 240°C |
Capillary | HP-5MS | 1125 | 30m/0.25mm/0.25μm, He, 70°C @ 3min, 4K/min, 280°C @ 3min |
Capillary | Polydimethyl siloxane | 1104 | Program not specified |
These retention indices provide valuable information for the analytical identification and characterization of the compound .
Synthesis and Preparation
Comparative Synthesis with Related Compounds
The related compound N,O-Bis(trimethylsilyl)hydroxylamine can be prepared through several methods:
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Treating dry hydroxylamine with chlorotrimethylsilane and triethylamine
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Reaction of hydroxylamine hydrochloride with excess hexamethyldisilazane
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Neutralization of hydroxylamine hydrochloride with ethylenediamine followed by addition of chlorotrimethylsilane
By extension, the synthesis of N,N,O-Tris(trimethylsilyl)hydroxylamine likely involves similar reagents but with adjusted stoichiometry to achieve tri-substitution rather than di-substitution.
Applications in Organic Chemistry
Synthesis of Hydroxamic Acids
One of the most significant applications of N,N,O-Tris(trimethylsilyl)hydroxylamine is in the synthesis of hydroxamic acids. The compound reacts readily with aliphatic acid chlorides under mild conditions to produce hydroxamic acids, which are important compounds in biological systems and serve as valuable chelating agents.
Comparison with Other Silylated Hydroxylamines
While N,N,O-Tris(trimethylsilyl)hydroxylamine and N,O-Bis(trimethylsilyl)hydroxylamine share some similarities in their applications, their reactivity patterns differ due to the additional trimethylsilyl group in the tri-substituted variant. The bis-substituted variant is known to react with electrophiles predominantly at the nitrogen nucleophilic center, and similar behavior might be expected from the tri-substituted compound, though potentially with different kinetics and selectivity .
Role in Organic Transformations
The unique structure of N,N,O-Tris(trimethylsilyl)hydroxylamine makes it valuable in various organic transformations. The trimethylsilyl groups can serve as leaving groups in certain reactions, enabling controlled reactivity at the nitrogen and oxygen centers. This controlled reactivity is particularly valuable in complex organic synthesis where selectivity is crucial.
Research Findings
Gaps in Current Knowledge
The available literature reveals several gaps in our understanding of N,N,O-Tris(trimethylsilyl)hydroxylamine:
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Detailed reaction mechanisms with various substrates
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Comprehensive physical property data
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Potential applications beyond hydroxamic acid synthesis
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Specific antibacterial or other biological activities
These knowledge gaps represent opportunities for future research to more fully characterize and exploit the potential of this compound .
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